3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
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Overview
Description
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorobenzyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidine-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorobenzyl group can be reduced to form a cyclohexylmethyl group.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[(3-fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: Formation of 3-[(3-cyclohexylmethyl)pyrrolidin-3-ol.
Substitution: Formation of 3-[(3-hydroxyphenyl)methyl]pyrrolidin-3-ol.
Scientific Research Applications
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. The fluorobenzyl group enhances its binding affinity and selectivity for these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-fluorophenyl)methyl]pyrrolidin-3-one
- 3-[(3-cyclohexylmethyl)pyrrolidin-3-ol
- 3-[(3-hydroxyphenyl)methyl]pyrrolidin-3-ol
Uniqueness
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPFBOPBCVVIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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